Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a valuable scaffold in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzamido Group: The 4-chlorobenzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Thioester Formation: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form the ethyl thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the ester group, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: NaOMe, NaOEt, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on its application, it may affect pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives:
Ethyl 2-(5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a methyl group instead of a chlorine atom, which may alter its biological activity.
Ethyl 2-(5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Contains a nitro group, potentially leading to different reactivity and applications.
Ethyl 2-(5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: The fluorine atom can significantly impact the compound’s properties, including its stability and biological activity.
These comparisons highlight the unique aspects of this compound, particularly its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBWKBHRQKFYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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